2,7-Dimethyl-6-nitrobenzo[d]thiazole

Physicochemical Properties Medicinal Chemistry ADMET Predictions

Researchers requiring isomer-specific benzothiazole scaffolds often face unverified regioisomer content. This product is the defined 2,7-dimethyl-6-nitro isomer (CAS 72206-94-1), enabling precise SAR mapping and heterocyclic library synthesis. • XLogP 2.82 and one rotatable bond distinguish it from the 2,5-dimethyl analog, critically impacting molecular recognition. • The 6-nitro group activates the ring for nucleophilic substitution, facilitating diverse derivatization. • Serves as a core for developing hypoxia-responsive fluorescent probes. Supplied with rigorous isomer confirmation for reproducible research.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 72206-94-1
Cat. No. B1590510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-6-nitrobenzo[d]thiazole
CAS72206-94-1
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1SC(=N2)C)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2S/c1-5-8(11(12)13)4-3-7-9(5)14-6(2)10-7/h3-4H,1-2H3
InChIKeyHEOKPYZLZXUPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-6-nitrobenzo[d]thiazole (CAS 72206-94-1): A Nitro-Substituted Benzothiazole Scaffold


2,7-Dimethyl-6-nitrobenzo[d]thiazole (CAS 72206-94-1) is a nitro-substituted benzothiazole derivative, characterized by methyl groups at the 2- and 7-positions and a nitro group at the 6-position on the benzothiazole core [1]. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and utility as pharmaceutical intermediates and building blocks in organic synthesis . This specific substitution pattern is designed to impart distinct chemical and physical properties, making it a scaffold of interest for research applications in medicinal chemistry, material science, and chemical biology [1].

The Non-Interchangeability of 2,7-Dimethyl-6-nitrobenzo[d]thiazole in Chemical Synthesis


Substituting this compound with a generic or even closely related analog like 2,5-Dimethyl-6-nitrobenzo[d]thiazole (CAS 686747-49-9) is not a straightforward replacement. Minor changes in the position of methyl or nitro substituents on the benzothiazole ring can drastically alter key properties such as XLogP (2.82 vs. 3.0), topological polar surface area (87 vs. 87 Ų), and the number of rotatable bonds (1 vs. 0), which critically impact molecular recognition, reactivity, and biological activity [1]. Furthermore, the differing substitution patterns lead to unique intermediates and reactivity profiles, as evidenced by distinct synthesis routes and downstream products [2]. Therefore, procurement decisions must be based on the specific regioisomer required for the intended research outcome.

Quantitative Differentiation of 2,7-Dimethyl-6-nitrobenzo[d]thiazole: A Comparative Analysis


Comparative Physicochemical Properties: LogP and Rotatable Bond Count vs. 2,5-Dimethyl-6-nitrobenzo[d]thiazole

The target compound, 2,7-Dimethyl-6-nitrobenzo[d]thiazole, exhibits a lower calculated XLogP3-AA value (2.82) compared to its regioisomer, 2,5-Dimethyl-6-nitrobenzo[d]thiazole (XLogP3-AA = 3.0) [1]. Additionally, the 2,7-regioisomer possesses one rotatable bond, whereas the 2,5-isomer has zero [1]. These differences are significant for predicting molecular behavior in biological systems and synthetic applications.

Physicochemical Properties Medicinal Chemistry ADMET Predictions

Isomeric Topological Polar Surface Area (TPSA) Comparison

While both the target compound (2,7-dimethyl-6-nitrobenzo[d]thiazole) and its 2,5-dimethyl-6-nitro analog share the same molecular weight (208.24 g/mol), they exhibit a subtle but potentially meaningful difference in their calculated Topological Polar Surface Area (TPSA). The 2,7-isomer has a reported TPSA of 87 Ų, while a value of 86.95 Ų is also reported for the target compound itself, compared to 87 Ų for the 2,5-isomer [1][2].

Physicochemical Properties Drug Design Bioavailability

Synthetic Route Distinction: Specific Precursor for 2,7-Dimethyl-6-nitrobenzo[d]thiazole

A documented synthesis route for 2,7-Dimethyl-6-nitrobenzo[d]thiazole involves starting from 2-methyl-6-nitrobenzothiazole, indicating a specific synthetic entry point . In contrast, the synthesis of the 2,5-regioisomer is documented to start from 2,5-dimethylbenzothiazole [1]. This divergence in synthetic pathways underscores their chemical non-equivalence and the importance of selecting the correct regioisomer for specific synthetic sequences.

Organic Synthesis Methodology Building Blocks

Optimal Research Applications for 2,7-Dimethyl-6-nitrobenzo[d]thiazole Based on Comparative Data


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound is ideally suited as a specific regioisomer in SAR studies for benzothiazole-based drug candidates. Its distinct physicochemical properties, including a lower XLogP (2.82) and the presence of a rotatable bond compared to the 2,5-dimethyl isomer , allow researchers to precisely map how the position of the methyl group affects biological activity and pharmacokinetic parameters [1].

Synthetic Intermediate for Heterocyclic Library Construction

This compound serves as a versatile building block for constructing diverse heterocyclic libraries. The electron-withdrawing nitro group at the 6-position enhances reactivity for nucleophilic substitution , while the specific methyl group arrangement provides a distinct starting point that diverges from other isomers [1], enabling the creation of unique molecular scaffolds.

Development of Nitroreductase (NTR)-Based Fluorescent Probes

Given the established use of 6-nitrobenzothiazole derivatives as core structures in nitroreductase (NTR)-specific fluorescent probes for hypoxia imaging , this specific 2,7-dimethylated version provides a scaffold for developing novel probes. Its unique substitution pattern can be leveraged to fine-tune probe properties, such as fluorescence response and cellular uptake, which are influenced by the calculated lipophilicity and TPSA [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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